

An In-depth Technical Guide to (Z)-4-Hydroxy Tamoxifen-d5

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Compound of Interest

Compound Name: (Z)-4-Hydroxy Tamoxifen-d5

Cat. No.: B602734

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(Z)-4-Hydroxy Tamoxifen-d5 is a deuterated form of (Z)-4-Hydroxy Tamoxifen, a significant active metabolite of the selective estrogen receptor modulator (SERM), Tamoxifen.^{[1][2][3]} This guide provides a comprehensive overview of its chemical properties, biological activity, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

(Z)-4-Hydroxy Tamoxifen-d5 is primarily utilized as an internal standard for the quantification of (Z)-4-Hydroxy Tamoxifen in various biological matrices using mass spectrometry-based methods like GC-MS or LC-MS.^{[1][2][4]} Its deuterium labeling provides a distinct mass shift, allowing for precise differentiation from the endogenous, non-labeled compound while maintaining nearly identical chemical and physical behaviors.

Table 1: Chemical Identifiers for **(Z)-4-Hydroxy Tamoxifen-d5**

Identifier	Value
Chemical Name	4-[1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-3,3,4,4,4-d5]-phenol ^[2]
CAS Number	164365-20-2 ^{[1][3]}
Molecular Formula	C ₂₆ H ₂₄ D ₅ NO ₂ ^{[2][3]}
Synonyms	Afimoxifene-d5, 4-OHT-d5, (Z)-4-Hydroxytamoxifen-d5 ^{[2][3]}

Table 2: Physicochemical Data for **(Z)-4-Hydroxy Tamoxifen-d5**

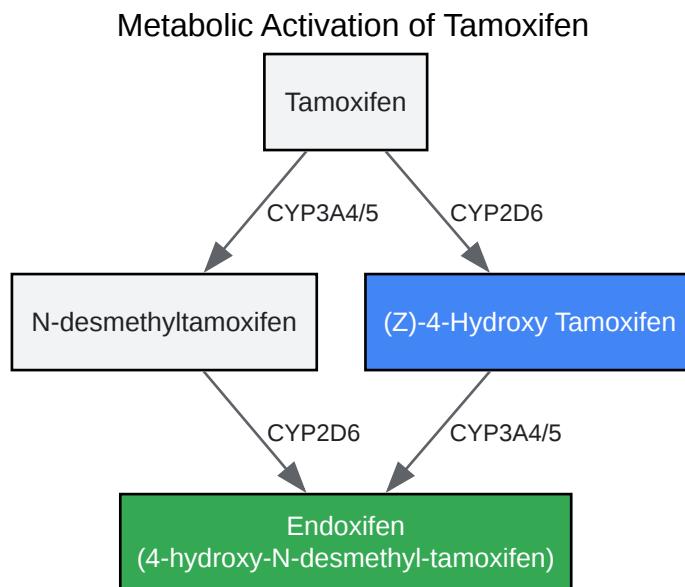
Property	Value
Molecular Weight	392.54 g/mol [1][3]
Appearance	White Solid[3]
Purity	≥99% deuterated forms (d ₁ -d ₅)[2]
Solubility	Soluble in DMSO and Methanol[2]
Storage Conditions	2-8°C in an amber vial under an inert atmosphere[3]; For long-term stock solutions, -80°C for up to 6 months or -20°C for up to 1 month is recommended.[1]

Biological Activity and Mechanism of Action

(Z)-4-Hydroxy Tamoxifen is a potent active metabolite of Tamoxifen, formed primarily through the action of the cytochrome P450 enzyme CYP2D6.[2] It exhibits significantly greater potency as an estrogen receptor antagonist than its parent compound, Tamoxifen.[5] The primary mechanism of action involves competitive binding to estrogen receptors (ERs), which in turn modulates the expression of estrogen-dependent genes.

This antagonistic action is the basis of Tamoxifen's efficacy in the treatment of estrogen receptor-positive breast cancer.[6] (Z)-4-Hydroxy Tamoxifen has demonstrated the ability to inhibit the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231.[2] For instance, it inhibits 17 β -estradiol-induced increases in progesterone receptor mRNA in MCF-7 cells at a concentration of 100 nM.[2]

The metabolic conversion of Tamoxifen to its more active metabolites is a critical area of study in pharmacogenomics, as the enzymatic activity of CYP2D6 can vary among individuals, impacting therapeutic outcomes.



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Metabolic pathway of Tamoxifen to its active metabolites.

Experimental Protocols

The primary application of **(Z)-4-Hydroxy Tamoxifen-d5** is as an internal standard in quantitative analysis. Below is a generalized protocol for its use in an LC-MS/MS assay to quantify (Z)-4-Hydroxy Tamoxifen in a biological sample (e.g., plasma).

Protocol: Quantification of (Z)-4-Hydroxy Tamoxifen using **(Z)-4-Hydroxy Tamoxifen-d5** as an Internal Standard

- Preparation of Standards and Samples:
 - Prepare a stock solution of **(Z)-4-Hydroxy Tamoxifen-d5** (the internal standard, IS) in a suitable solvent like methanol.
 - Create a series of calibration standards by spiking known concentrations of non-labeled (Z)-4-Hydroxy Tamoxifen into a blank biological matrix (e.g., control plasma).
 - Add a fixed concentration of the **(Z)-4-Hydroxy Tamoxifen-d5** IS to all calibration standards, quality control samples, and unknown samples.

- Sample Extraction:

- Perform a protein precipitation extraction by adding a cold organic solvent (e.g., acetonitrile) to the plasma samples containing the analyte and IS.
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the samples at high speed to pellet the precipitated proteins.
- Carefully collect the supernatant, which contains the analyte and the IS.

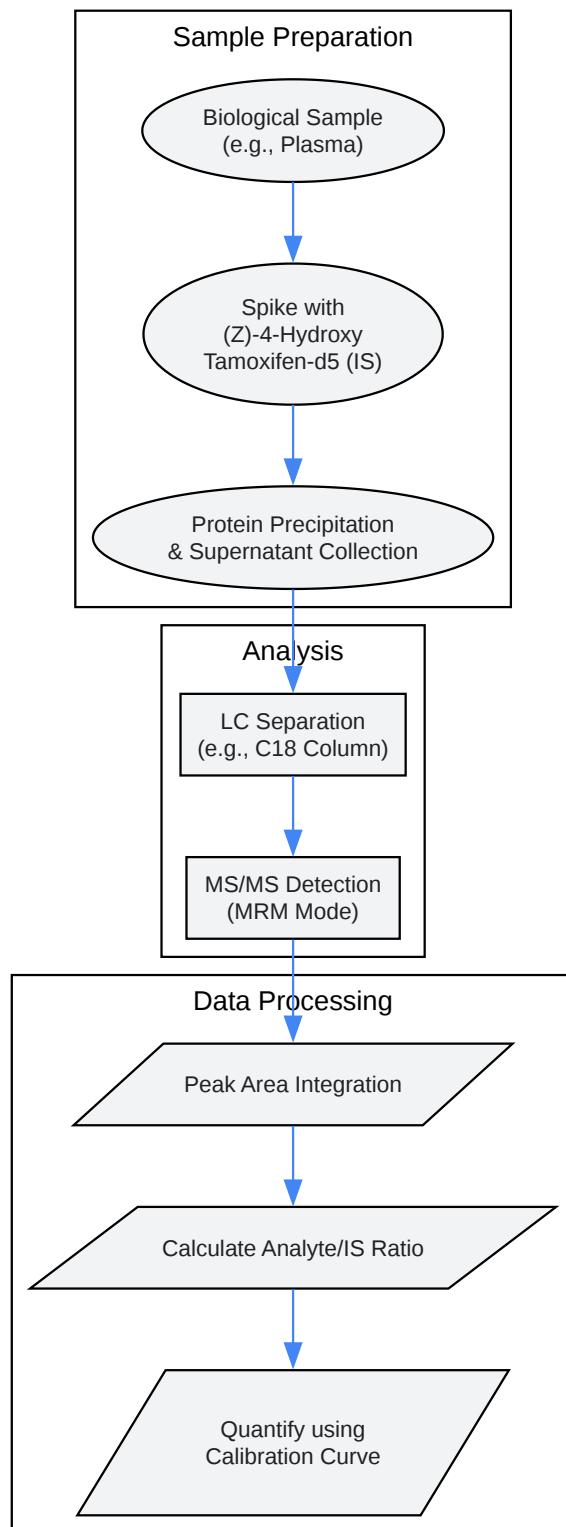
- LC-MS/MS Analysis:

- Inject the supernatant into an LC-MS/MS system.
- Use a suitable reverse-phase HPLC column (e.g., C18) to chromatographically separate the analyte and IS from other matrix components.
- Employ a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific mass transitions for both (Z)-4-Hydroxy Tamoxifen and **(Z)-4-Hydroxy Tamoxifen-d5**.

- Data Analysis:

- Calculate the peak area ratio of the analyte to the IS for each sample.
- Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
- Determine the concentration of (Z)-4-Hydroxy Tamoxifen in the unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow for LC-MS/MS Quantification

[Click to download full resolution via product page](#)*General workflow for using the deuterated standard in LC-MS.*

Synthesis and Formulation

While specific, detailed synthesis protocols for **(Z)-4-Hydroxy Tamoxifen-d5** are proprietary to manufacturers, the synthesis of its non-labeled counterpart, (Z)-4-Hydroxy-N-desmethyltamoxifen (endoxifen), provides insight into the chemical methodology. A reported method involves a four-step synthesis to produce a mixture of (Z)- and (E)-isomers, which are then separated using semi-preparative Reverse Phase High Performance Liquid Chromatography (RP-HPLC).^[7] The undesired (E)-isomer can be converted to the desired (Z)-isomer through equilibration in a strong acid, improving the overall yield of the active isomer.^[7] The deuterated ethyl group is introduced using a deuterated starting material in a similar synthetic scheme.

The compound is typically supplied as a solid and should be handled and stored according to the recommendations in Table 2 to ensure its stability and integrity for use in sensitive analytical assays.

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